p-Nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate

Cephalosporin intermediate synthesis Process chemistry yield optimization 3-Chloro-cephem preparation method

p-Nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate (CAS 53994-83-5) is a protected cephalosporin nucleus intermediate featuring a free 7β-amino group for regioselective N-acylation, a C-3 chlorine substituent that defines the second-generation antibacterial pharmacophore, and a p-nitrobenzyl (pNB) ester protecting group at the C-4 carboxyl position. The compound serves as the penultimate intermediate in the industrial synthesis of cefaclor, where the pNB ester is removed by catalytic hydrogenolysis or enzymatic hydrolysis to yield 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA), which is subsequently acylated with D-phenylglycine derivatives.

Molecular Formula C14H12ClN3O5S
Molecular Weight 369.8 g/mol
CAS No. 53994-83-5
Cat. No. B3061124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate
CAS53994-83-5
Molecular FormulaC14H12ClN3O5S
Molecular Weight369.8 g/mol
Structural Identifiers
SMILESC1C(=C(N2C(S1)C(C2=O)N)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C14H12ClN3O5S/c15-9-6-24-13-10(16)12(19)17(13)11(9)14(20)23-5-7-1-3-8(4-2-7)18(21)22/h1-4,10,13H,5-6,16H2/t10-,13-/m1/s1
InChIKeyYLIOIMWNSIRKDG-ZWNOBZJWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Nitrobenzyl 7-Amino-3-Chloro-3-Cephem-4-Carboxylate (CAS 53994-83-5): Core Intermediate for Cefaclor and 3-Chloro-Cephalosporin Synthesis


p-Nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate (CAS 53994-83-5) is a protected cephalosporin nucleus intermediate featuring a free 7β-amino group for regioselective N-acylation, a C-3 chlorine substituent that defines the second-generation antibacterial pharmacophore, and a p-nitrobenzyl (pNB) ester protecting group at the C-4 carboxyl position [1]. The compound serves as the penultimate intermediate in the industrial synthesis of cefaclor, where the pNB ester is removed by catalytic hydrogenolysis or enzymatic hydrolysis to yield 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA), which is subsequently acylated with D-phenylglycine derivatives [2]. Its dual synthetic utility—as both a direct precursor to 7-ACCA and as a protected building block for exploratory cephalosporin derivatization—distinguishes it from the free acid form and from alternative protected intermediates bearing different C-3 substituents or ester protecting groups.

Why 7-ACCA, GCLE, or Alternative Cephalosporin Intermediates Cannot Simply Replace p-Nitrobenzyl 7-Amino-3-Chloro-3-Cephem-4-Carboxylate


Substituting this compound with 7-ACCA (the free C-4 carboxylic acid) forfeits the orthogonal carboxyl protection required for selective N-7 acylation chemistry, leading to competing side reactions at the free acid [1]. Substituting with GCLE (3-chloromethyl-Δ³-cephem p-methoxybenzyl ester) introduces a fundamentally different C-3 reactivity profile: the 3-chloromethyl group in GCLE participates in nucleophilic displacement chemistry that is absent with the direct 3-chloro substituent, dictating a different set of downstream derivatization possibilities [2]. Substituting the pNB ester with a p-methoxybenzyl (PMB) or diphenylmethyl (DPM) ester alters deprotection selectivity and kinetics—the pNB group is uniquely stabilized toward acid hydrolysis by the electron-withdrawing nitro substituent yet remains readily cleavable by mild hydrogenolysis or enzymatic methods, enabling processing strategies that are incompatible with other protecting groups [3]. These structural distinctions are not interchangeable and directly determine synthetic route feasibility, impurity profiles, and regulatory compliance.

Quantitative Differentiation Evidence for p-Nitrobenzyl 7-Amino-3-Chloro-3-Cephem-4-Carboxylate Versus Closest Analogs


Synthesis Molar Yield: 84.7% via Chlorine-Triphenyl Phosphite Method vs. 62.6% (Prior Art US4,115,643) – A 22.1-Percentage-Point Improvement

Patent CN103588790A discloses a preparation method achieving a molar yield of 84.7% for p-nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate, representing a substantial improvement over the prior art. The patent explicitly benchmarks its method against US4,115,643, which reports a molar yield of 62.6% using PCl₃, PCl₅, and isobutanol, and against US4,230,644, which reports a molar yield of only 24.1% for the hydrochloride salt form. The 84.7% yield is achieved using a chlorine-triphenyl phosphite mixture in dichloromethane at −10 to −20°C, followed by isobutanol treatment [1]. This represents a 35.3% relative yield improvement over the US4,115,643 method (84.7% ÷ 62.6% = 1.353).

Cephalosporin intermediate synthesis Process chemistry yield optimization 3-Chloro-cephem preparation method

β-Lactam Reactivity of 3-Chloro-3-Cephem Nucleus: 12–13 Times Greater Than 3-Methyl (7-ADCA-Type) Analogs

Indelicato et al. (J. Med. Chem. 1977) measured the pseudo-first-order rates of β-lactam ring opening for a series of 3-substituted cephems. The chemical reactivity of 3-chloro-3-cephems was found to be similar to that of the correspondingly substituted 7-aminocephalosporanic acids (7-ACA derivatives bearing a 3'-acetoxymethyl group) and 12–13 times greater than that of the correspondingly substituted 7-aminodeacetoxycephalosporanic acids (7-ADCA derivatives bearing a 3-methyl group) [1]. This enhanced β-lactam reactivity is attributed to the electron-withdrawing inductive effect of the C-3 chlorine atom, which increases the electrophilicity of the β-lactam carbonyl toward nucleophilic attack by transpeptidase enzymes—the mechanistic basis for antibacterial activity.

β-Lactam hydrolysis kinetics 3-Chloro substituent effect Cephalosporin structure-activity relationship

p-Nitrobenzyl Ester Acid Stability: Enhanced Resistance to Acid Hydrolysis vs. Unsubstituted Benzyl Esters

US Patent 3,972,774 explicitly teaches that the electron-attracting p-nitro substituent on the benzyl group stabilizes the resulting p-nitrobenzyl ester toward acids compared with unsubstituted benzyl esters. Unsubstituted benzyl esters are cleaved by base and also by strongly acidic reagents, with the extent of acid hydrolysis being variable and condition-dependent. The pNB ester, by contrast, displays increased resistance to acid hydrolysis, meaning more rigorous hydrolysis conditions are required for cleavage [1]. This differential acid stability is operationally significant: the pNB ester survives acidic reaction conditions (e.g., N-acylation, chlorination) that would prematurely cleave a benzyl ester, while remaining quantitatively removable by catalytic hydrogenolysis (H₂, Pd/C) or zinc reductive cleavage under neutral to mildly acidic conditions [2].

Carboxyl protecting group strategy p-Nitrobenzyl ester acid stability Cephalosporin deprotection orthogonality

Regulatory Impurity Threshold: ICH M7 Limit of ≤30 µg/g in Cefaclor Bulk Drug – Differentiating This Protected Intermediate as a Critical Quality Attribute Marker

Patent CN115372498B, titled 'Method for Detecting Residual Impurities in Cefaclor,' identifies 7-amino-3-chloro-3-cephem-4-carboxylic acid p-nitrobenzyl ester hydrochloride as a process-related impurity that must be strictly controlled in cefaclor bulk drug substance. Per ICH M7 guidelines, the limit of this impurity in cefaclor must not exceed 30 μg/g (0.003% w/w) [1]. The patent further establishes an HPLC-MS/MS method with a detection limit (LOD) of 5.94 ng/mL (equivalent to 2.97% of the sample) and a quantification limit (LOQ) of 11.88 ng/mL (equivalent to 5.94% of the sample) for this specific compound [1]. This regulatory framework creates a unique procurement category for this compound as both a synthetic intermediate and an analytically certified impurity reference standard (designated as Cefaclor Impurity 57 or Impurity 21) supplied with COA documentation including HPLC purity, NMR, and MS characterization .

Cefaclor impurity control ICH M7 genotoxic impurity Pharmaceutical quality reference standard

Biocatalytic Deprotection Platform: pNB Esterase Directed Evolution Achieves 16-Fold Activity Increase, Enabling Enzymatic Processing in 30% DMF

Moore and Arnold (Nature Biotechnology, 1996) demonstrated that through four sequential generations of random mutagenesis and screening, a p-nitrobenzyl esterase variant was evolved that performs as well in 30% dimethylformamide (DMF) as the wild-type enzyme in water, reflecting a 16-fold increase in esterase activity toward pNB ester substrates [1]. A subsequent random pairwise gene recombination step yielded a further 2-fold improvement, resulting in a net 50–60-fold increase in total activity when also accounting for increased expression levels. The pNB carboxy-esterase from Bacillus subtilis (molecular weight 54,000; pI 4.1) specifically catalyzes hydrolysis of β-lactam antibiotic pNB esters including cephalexin-PNB and loracarbef-PNB to the corresponding free acids and p-nitrobenzyl alcohol [2]. This biocatalytic platform provides an environmentally favorable alternative to zinc reductive cleavage, which generates stoichiometric zinc-containing waste and requires organic solvent handling [1].

p-Nitrobenzyl esterase directed evolution Biocatalytic cephalosporin deprotection Green chemistry antibiotic manufacturing

Orthogonal Deprotection Selectivity: pNB Group Removed by Catalytic Hydrogenolysis Without Isomerisation of the Cephem Δ³ Double Bond or Loss of 3-Chloro Substituent

Zhang et al. (Tetrahedron Letters, 1998) demonstrated that cephalosporin 4-nitrobenzyl esters can be selectively hydrogenolysed to their corresponding free acids without isomerisation of the cephem Δ³ double bond, using anhydrous ammonium formate or phosphinic acid as catalytic transfer hydrogenolysis agents in the presence of 10% Pd/C [1]. This selectivity is critical because isomerisation of the Δ³ double bond to the Δ² position abolishes antibacterial activity. In the specific context of p-nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate, deprotection yields 7-ACCA with the 3-chloro substituent intact—the chlorine atom is not displaced under hydrogenolysis conditions. This contrasts with acid-mediated deprotection of diphenylmethyl esters, which often requires strong acids (e.g., TFA, formic acid) that can promote 3-chloro substitution side reactions and β-lactam degradation [2].

Catalytic transfer hydrogenolysis Cephem double-bond retention Selective ester deprotection

Highest-Value Application Scenarios for p-Nitrobenzyl 7-Amino-3-Chloro-3-Cephem-4-Carboxylate Based on Quantitative Differentiation Evidence


Industrial-Scale Cefaclor Manufacturing: Maximizing API Yield Through the 84.7% Molar Yield Intermediate Route

For pharmaceutical manufacturers producing cefaclor API, adopting the CN103588790A method for preparing p-nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate at 84.7% molar yield (vs. 62.6% from the prior art US4,115,643 route) directly improves overall process economics [1]. The protected intermediate is then deprotected via catalytic hydrogenolysis to yield 7-ACCA, which is enzymatically acylated with D-phenylglycine derivatives to afford cefaclor [2]. The 22-percentage-point yield advantage at the intermediate stage cascades to higher overall API yields and reduced cost of goods, making this intermediate specification particularly valuable for ANDA filers competing on manufacturing cost.

Pharmaceutical Impurity Reference Standard Procurement: ICH M7 Compliance for Cefaclor ANDA/DMF Filing

This compound (CAS 53994-83-5) is defined as a process-related impurity in cefaclor with an ICH M7 limit of ≤30 μg/g, and is listed as Cefaclor Impurity 57 (or Impurity 21) [1]. Pharmaceutical R&D and quality control laboratories must procure certified reference standards of this compound with full characterization data (HPLC purity ≥95%, NMR, MS, COA) to support analytical method validation, stability studies, and regulatory submissions [2]. The established HPLC-MS/MS method with an LOD of 5.94 ng/mL and LOQ of 11.88 ng/mL provides a validated framework for impurity monitoring [1]. Procuring this compound as a reference standard—rather than as bulk intermediate—addresses a distinct and compliance-critical supply chain need.

Exploratory 3-Chloro-Cephalosporin Derivatization: Leveraging the Free 7β-Amino Group for Parallel Library Synthesis

The free 7β-amino group on this pNB-protected intermediate constitutes a versatile handle for regioselective N-acylation with diverse acyl side chains, enabling the parallel synthesis of novel 3-chloro-cephalosporin analogs for antibacterial screening [1]. The pNB ester protects the C-4 carboxyl during acylation chemistry, preventing undesired mixed anhydride formation or amidation at the acid, while the 3-chloro substituent provides the enhanced β-lactam reactivity (12–13× vs. 3-methyl analogs) that correlates with antibacterial potency [2]. After acylation, the pNB group is cleanly removed by hydrogenolysis without isomerisation of the Δ³ double bond, yielding the free acid antibiotic candidate [3]. This synthetic strategy is not replicable with 7-ACCA (free acid) due to chemoselectivity issues at the unprotected carboxyl.

Green Chemistry Biocatalytic Processing: Enzymatic pNB Deprotection as an Alternative to Stoichiometric Zinc Reduction

For manufacturers pursuing environmentally sustainable cephalosporin production, the pNB ester moiety in this compound enables enzymatic deprotection using evolved p-nitrobenzyl esterase variants that achieve 16-fold higher activity than wild-type enzyme and function in 30% DMF cosolvent systems [1]. This biocatalytic route eliminates the stoichiometric zinc waste generated by conventional reductive cleavage methods (zinc dust with α-hydroxycarboxylic acids or HCl/Fe systems) and operates under milder conditions that minimize β-lactam degradation [2]. The enzymatic approach is uniquely compatible with pNB esters—it is not applicable to PMB, DPM, or trichloroethyl esters—making the pNB protecting group a prerequisite for accessing this green chemistry processing advantage.

Quote Request

Request a Quote for p-Nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.